molecular formula C19H16FN5O4 B2865495 N-(2-fluorophenyl)-2-[5-(4-methoxyphenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]acetamide CAS No. 1052605-55-6

N-(2-fluorophenyl)-2-[5-(4-methoxyphenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]acetamide

Cat. No.: B2865495
CAS No.: 1052605-55-6
M. Wt: 397.366
InChI Key: WLOOFXUGHHELPQ-UHFFFAOYSA-N
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Description

The compound N-(2-fluorophenyl)-2-[5-(4-methoxyphenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]acetamide is a heterocyclic molecule featuring a fused pyrrolotriazole core substituted with a 4-methoxyphenyl group and an acetamide side chain. The compound’s synthesis likely involves multi-step heterocyclization and coupling reactions, as inferred from analogous protocols in the literature .

Crystallographic software such as SHELXL has been pivotal in resolving the 3D structures of similar compounds, enabling precise analysis of bond lengths, angles, and intermolecular interactions . NMR spectroscopy (e.g., chemical shift comparisons in regions A and B) further aids in deducing substituent effects on the molecular environment .

Properties

IUPAC Name

N-(2-fluorophenyl)-2-[5-(4-methoxyphenyl)-4,6-dioxo-3a,6a-dihydropyrrolo[3,4-d]triazol-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16FN5O4/c1-29-12-8-6-11(7-9-12)25-18(27)16-17(19(25)28)24(23-22-16)10-15(26)21-14-5-3-2-4-13(14)20/h2-9,16-17H,10H2,1H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLOOFXUGHHELPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=O)C3C(C2=O)N(N=N3)CC(=O)NC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16FN5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-fluorophenyl)-2-[5-(4-methoxyphenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]acetamide typically involves multi-step organic reactions. One common route starts with the preparation of the tetrahydropyrrolo[3,4-d][1,2,3]triazole core, followed by the introduction of the fluorophenyl and methoxyphenyl groups through nucleophilic substitution reactions. The final step involves the acylation of the intermediate compound to form the acetamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening to identify the most efficient catalysts and reaction conditions, as well as the implementation of continuous flow chemistry techniques to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2-fluorophenyl)-2-[5-(4-methoxyphenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The target compound belongs to a family of pyrrolotriazole derivatives with diverse pharmacological and agrochemical applications. Below is a comparative analysis with key analogues:

Compound Name Key Substituents Molecular Weight (g/mol) Notable Properties Reference
Target Compound 4-Methoxyphenyl, 2-fluorophenyl acetamide ~452.4 (estimated) Enhanced solubility due to methoxy group; potential for π-π stacking interactions
2-[5-(3-Chloro-4-fluorophenyl)-4,6-dioxo-pyrrolotriazol-1-yl]-N-(2,3-dimethylphenyl)acetamide 3-Chloro-4-fluorophenyl, dimethylphenyl ~485.9 Increased lipophilicity from chloro group; possible herbicide/pesticide activity
N-(4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxochromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluorophenyl)acetamide Fluoro-chromenyl, pyrazolopyrimidine 571.2 Anticancer/kinase inhibition activity inferred from pyrazolopyrimidine scaffold
2-(1-(4-(dimethylamino)-3-(3-fluoro-4-isopropoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-fluoro-3-(3-fluorophenyl)-4H-chromen-4-one Diisopropoxyfluorophenyl, chromenone ~632.3 High steric bulk; potential for DNA intercalation or enzyme inhibition

Key Observations :

  • Substituent Impact : The 4-methoxyphenyl group in the target compound improves aqueous solubility compared to chloro- or fluoro-substituted analogues, which are more lipophilic . However, chloro/fluoro groups enhance membrane permeability, critical for agrochemical applications .
  • Bioactivity Trends: Pyrazolopyrimidine and chromenone derivatives (e.g., compounds in ) exhibit kinase inhibition or antimicrobial activity, whereas pyrrolotriazoles with acetamide side chains (as in the target) may target proteases or polymerases due to hydrogen-bonding capabilities .
Spectroscopic and Crystallographic Comparisons
  • NMR Spectroscopy : The target compound’s ¹H-NMR profile would show distinct shifts in regions A (δ 7.2–7.8 ppm, aromatic protons) and B (δ 3.8–4.2 ppm, methoxy protons), differing from chloro-substituted analogues (δ 7.5–8.0 ppm for aromatic protons) .
  • Crystallography : SHELXL-refined structures of fluorophenyl acetamides (e.g., ) reveal planar acetamide moieties and dihedral angles <10° between the pyrrolotriazole core and substituents, suggesting conformational rigidity.

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